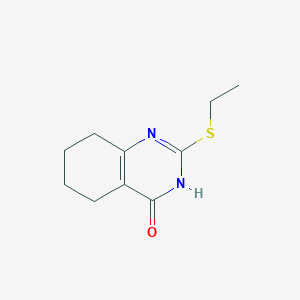![molecular formula C19H26N4 B6434114 2,4,5-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine CAS No. 2224415-28-3](/img/structure/B6434114.png)
2,4,5-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4,5-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine” is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The compounds are designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, and it’s part of a larger family of compounds known as triazole-pyrimidine hybrids . These hybrids have shown promising neuroprotective and anti-inflammatory properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The process involves the use of various reagents and catalysts .Mecanismo De Acción
Target of Action
A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been reported to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine at neuronal synapses, and its inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease.
Mode of Action
The structurally similar compound mentioned above inhibits ache by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
If it acts similarly to the structurally related compound, it would affect the cholinergic pathway by inhibiting ache, leading to an increase in acetylcholine levels and enhanced cholinergic transmission .
Result of Action
If it acts similarly to the structurally related compound, it would lead to an increase in acetylcholine levels at neuronal synapses, enhancing cholinergic transmission and potentially improving cognitive function in conditions like alzheimer’s disease .
Direcciones Futuras
The future directions for this compound involve further studies to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact on neuronal viability . This could potentially lead to the development of new therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propiedades
IUPAC Name |
2,4,5-trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4/c1-15-16(2)20-17(3)21-19(15)23-13-11-22(12-14-23)10-9-18-7-5-4-6-8-18/h4-8H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVCFUHKBGLUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CCC3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trimethyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-methyl-6-oxo-4-(thiophen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl]-2-phenoxyacetamide](/img/structure/B6434031.png)
![N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6434037.png)
![6-methyl-5-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-[(1-phenylethyl)sulfanyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6434042.png)
![6-(4-methoxyphenyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol](/img/structure/B6434044.png)
![ethyl 4-{2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamido}benzoate](/img/structure/B6434047.png)
![2-[6-(4-methoxyphenyl)-7-methyl-2-oxo-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6434049.png)
![3-{5-[1-(6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}-1,2-dihydropyridin-2-one](/img/structure/B6434066.png)
![3-(5-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)-1,2-dihydropyridin-2-one](/img/structure/B6434069.png)
![2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B6434092.png)

![2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B6434106.png)
![2-[3-(2H-1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6434117.png)
![5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-3-methyl-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one](/img/structure/B6434125.png)
![N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B6434126.png)